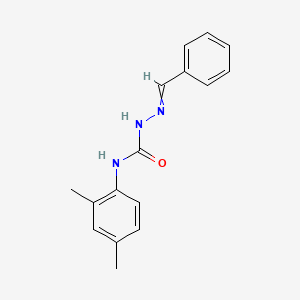
2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom of the hydrazine moiety, and a carboxamide group attached to the other nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide typically involves the condensation reaction between benzaldehyde and N-(2,4-dimethylphenyl)hydrazine-1-carboxamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylidene oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its potential as an antimicrobial agent, with studies showing activity against various bacterial and fungal strains.
作用機序
The mechanism of action of 2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
類似化合物との比較
Similar Compounds
2-Benzylidene-N-phenylhydrazine-1-carboxamide: Similar structure but lacks the 2,4-dimethyl substitution on the phenyl ring.
N-(2,4-Dimethylphenyl)hydrazine-1-carboxamide: Lacks the benzylidene group.
Uniqueness
2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide is unique due to the presence of both the benzylidene and 2,4-dimethylphenyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
478037-99-9 |
|---|---|
分子式 |
C16H17N3O |
分子量 |
267.33 g/mol |
IUPAC名 |
1-(benzylideneamino)-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C16H17N3O/c1-12-8-9-15(13(2)10-12)18-16(20)19-17-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,18,19,20) |
InChIキー |
SNRFTNSDGKRCHF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)NN=CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
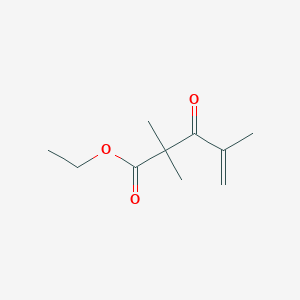
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
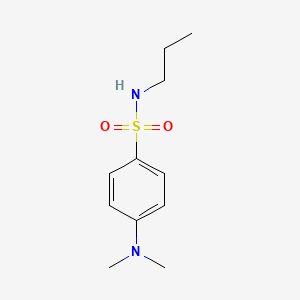
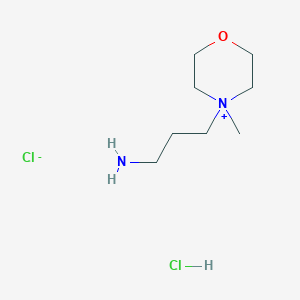
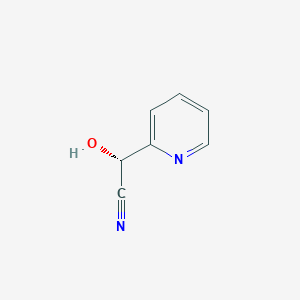
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
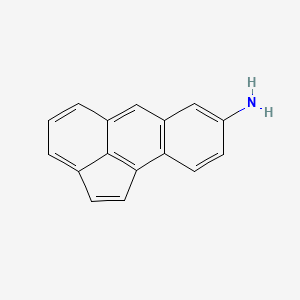
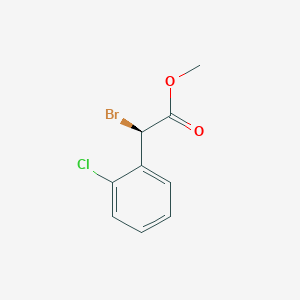
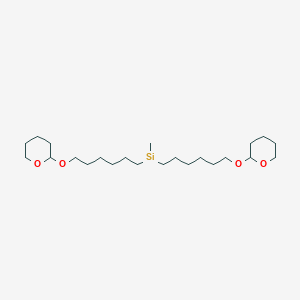
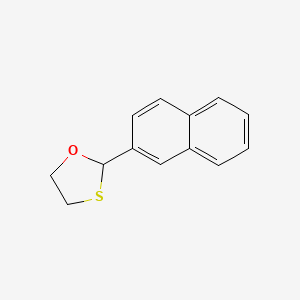
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)
